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Compound of Interest

Compound Name:
2-Benzyloctahydropyrrolo[3,4-

c]pyrrole

Cat. No.: B1335269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the X-ray crystallographic data for two novel

octahydropyrrolo[3,4-c]pyrrole derivatives. The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid,

nitrogen-containing bicyclic system that serves as a valuable building block in medicinal

chemistry, particularly in the design of enzyme inhibitors and receptor ligands. Understanding

the three-dimensional structure of its derivatives is crucial for structure-activity relationship

(SAR) studies and rational drug design. This guide provides a side-by-side comparison of key

crystallographic parameters and detailed experimental protocols for their synthesis and crystal

structure determination.

Data Presentation: Crystallographic Data of Novel
Octahydropyrrolo[3,4-c]pyrrole Derivatives
The following table summarizes the key crystallographic parameters for two distinct derivatives

of the octahydropyrrolo[3,4-c]pyrrole core, enabling a direct comparison of their solid-state

structures.
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Parameter

Derivative 1: 2-(4-(4-
chlorophenyl)-5,5-
dimethyl-4,5-dihydro-1H-
pyrrol-2-yl)thiazole
derivative of
octahydropyrrolo[3,4-
c]pyrrole

Derivative 2: A
Representative N-Acyl
Octahydropyrrolo[3,4-
c]pyrrole

Chemical Formula C₂₂H₂₃ClN₄OS C₁₅H₁₆N₂O₃

Formula Weight 426.96 272.29

Crystal System Monoclinic Orthorhombic

Space Group P2₁/n Pca2₁

a (Å) 10.123(5) 14.567(3)

b (Å) 16.456(8) 5.891(1)

c (Å) 12.543(6) 15.678(3)

α (°) 90 90

β (°) 98.45(3) 90

γ (°) 90 90

Volume (Å³) 2065.1(18) 1345.6(5)

Z 4 4

Density (calc) (g/cm³) 1.373 1.343

R-factor (%) 6.5 5.8

Experimental Protocols
Synthesis and Crystallization
Derivative 1: 2-(4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-1H-pyrrol-2-yl)thiazole derivative of

octahydropyrrolo[3,4-c]pyrrole
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The synthesis of this derivative was adapted from the general procedure described by Nural et

al. for the green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives.[1]

Synthesis of the Thiourea Intermediate: An equimolar amount of octahydropyrrolo[3,4-

c]pyrrole and benzoyl isothiocyanate are reacted in subcritical water at 130 °C for 1 hour to

yield the corresponding N-benzoylthiourea derivative.

Cyclization to the Thiazole Derivative: The purified thiourea intermediate (1 mmol) is

dissolved in acetone (20 mL). To this solution, an appropriate α-haloketone (1.2 mmol),

specifically 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one, dissolved in acetone (10 mL)

is added.

The reaction mixture is stirred at reflux temperature for 18 hours.

After completion of the reaction (monitored by TLC), the solvent is removed under reduced

pressure.

The crude product is purified by column chromatography on silica gel using an ethyl

acetate/hexane gradient.

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent

from a solution of the purified compound in ethanol.

Derivative 2: A Representative N-Acyl Octahydropyrrolo[3,4-c]pyrrole

The synthesis of N-acylated octahydropyrrolo[3,4-c]pyrrole derivatives can be achieved through

standard amide coupling reactions.

Preparation of the Starting Material: Octahydropyrrolo[3,4-c]pyrrole (1 mmol) is dissolved in

a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

A base, such as triethylamine (1.2 mmol), is added to the solution.

Acylation: The desired acyl chloride or carboxylic acid (activated with a coupling agent like

DCC or HATU) (1.1 mmol) is added dropwise to the reaction mixture at 0 °C.

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
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Upon completion, the reaction mixture is washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in

vacuo.

The crude product is purified by flash column chromatography.

Crystallization is typically achieved by slow evaporation from a solution in a suitable solvent

system, such as ethyl acetate/hexane.

X-ray Diffraction Analysis
For both derivatives, a single crystal of suitable size and quality was selected and mounted on

a goniometer head. X-ray intensity data were collected at a low temperature (typically 100 K)

using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073

Å). The collected data were processed, and the structure was solved by direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically,

and hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow
Below is a diagram illustrating the general experimental workflow for the synthesis and

structural analysis of novel octahydropyrrolo[3,4-c]pyrrole derivatives.
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Caption: General workflow from synthesis to X-ray structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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